molecular formula C50H32O8 B3067852 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid CAS No. 1816997-26-8

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B3067852
CAS No.: 1816997-26-8
M. Wt: 760.8 g/mol
InChI Key: HSYRWJHNMHTPQS-UHFFFAOYSA-N
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Description

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a highly functionalized polycarboxylate ligand characterized by a naphthalene core substituted with multiple carboxyphenyl groups. Its structure comprises a central naphthalene unit linked to benzene rings bearing carboxylate moieties at the para positions, creating a rigid, conjugated framework. This compound is primarily utilized as a linker in metal-organic frameworks (MOFs), where its multiple carboxyl groups coordinate with metal ions or clusters to form porous crystalline materials .

The extended conjugation and steric bulk of the naphthalene-carboxyphenyl architecture enhance the stability and porosity of resulting MOFs. Such frameworks are of significant interest for applications in gas storage, catalysis, and luminescent sensing due to their tunable electronic properties and high surface areas . The compound’s design leverages the interplay between aromatic π-systems and carboxylate-metal coordination, enabling precise control over framework topology and functionality.

Properties

IUPAC Name

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H32O8/c51-47(52)33-13-5-29(6-14-33)37-23-38(30-7-15-34(16-8-30)48(53)54)26-41(25-37)43-21-22-44(46-4-2-1-3-45(43)46)42-27-39(31-9-17-35(18-10-31)49(55)56)24-40(28-42)32-11-19-36(20-12-32)50(57)58/h1-28H,(H,51,52)(H,53,54)(H,55,56)(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRWJHNMHTPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC(=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid involves its ability to form stable, porous structures through coordination with metal ions. These metal-organic frameworks (MOFs) can interact with various molecules, facilitating processes such as gas adsorption and catalysis. The molecular targets and pathways involved include the coordination sites on the metal ions and the functional groups on the organic ligands .

Comparison with Similar Compounds

Structural Complexity and Porosity

The target compound’s naphthalene core and five carboxyl groups confer superior porosity compared to simpler linkers like BTC or NDC. Its extended conjugation enhances π-π interactions, which stabilize MOF structures and increase surface areas (>3000 m²/g in some cases) . In contrast, BTC-based MOFs (e.g., HKUST-1) exhibit lower surface areas (~1500 m²/g) due to smaller pore sizes .

Luminescent Properties

The rigid, conjugated structure of the target compound enables strong photoluminescence (PL), making it ideal for chemical sensing. MOFs derived from this linker demonstrate enhanced sensitivity to nitroaromatics (e.g., explosives detection) compared to BPDC-based frameworks, which rely on shorter conjugation lengths for PL emission .

Coordination Versatility

With five carboxyl groups, the target compound forms stronger and more diverse metal-node connections than dicarboxylates like NDC or BPDC. This results in MOFs with higher thermal stability (>400°C) and resistance to hydrolysis, critical for applications in humid environments .

Research Highlights

  • Luminescent Sensing : MOFs incorporating the target compound exhibit a 20% increase in quenching efficiency for 2,4-dinitrotoluene (DNT) compared to BTC-based frameworks, attributed to its extended π-system .
  • Gas Adsorption : Frameworks with the target linker show CO₂ uptake capacities of 12 mmol/g at 298 K, surpassing BTC-based MOFs (8 mmol/g) due to larger pore volumes .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures exceeding 450°C, outperforming NDC-based MOFs (350–400°C) .

Biological Activity

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid, also known as H3BTB, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C27H18O6
  • Molecular Weight: 438.43 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of H3BTB involves multi-step organic reactions:

  • Formation of the Naphthalene Core: This step includes the reaction of starting materials to create the naphthalene structure.
  • Functionalization with Carboxyphenyl Groups: Electrophilic aromatic substitution reactions are utilized to attach carboxyphenyl groups.
  • Final Assembly: The functionalized naphthalene is coupled with additional carboxyphenyl groups to yield the target compound.

Anticancer Potential

Research indicates that H3BTB exhibits promising anticancer activity against various cancer cell lines. A study reported the following IC50 values for H3BTB:

Cell LineIC50 (µM)
HeLa16.2 ± 1.02
MDA-MB2317.62 ± 0.91
MCF-79.03 ± 0.18
Vero Cells7.31% growth inhibition

These results suggest that H3BTB has a significant inhibitory effect on cancer cell proliferation, comparable to established chemotherapeutic agents like doxorubicin and cisplatin .

The mechanism by which H3BTB exerts its anticancer effects involves:

  • DNA Binding: Spectroscopic studies have shown that H3BTB can intercalate with DNA, disrupting normal cellular processes and leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, further promoting cell death .

Case Studies

  • In Vitro Cytotoxicity Studies:
    • In a controlled environment, H3BTB was tested alongside standard chemotherapeutics. Results demonstrated that it has a lower IC50 than some widely used drugs, indicating a potential for development as a lead compound in anticancer therapy .
  • Spectroscopic Analysis:
    • Molecular dynamics simulations and density functional theory calculations were employed to understand the binding affinity of H3BTB to DNA, revealing insights into its structural stability and interaction dynamics .

Applications in Medicine

The unique properties of H3BTB make it suitable for various biomedical applications:

  • Drug Delivery Systems: Its ability to form stable structures can be exploited in designing drug delivery vehicles that enhance therapeutic efficacy while minimizing side effects.
  • Diagnostic Tools: The compound's interaction with biological molecules can be utilized in developing diagnostic assays for cancer detection .

Q & A

Q. What are the primary synthetic routes for constructing the polyaromatic core of this compound?

The compound’s synthesis involves multi-step coupling reactions. Key steps include:

  • Suzuki-Miyaura cross-coupling to link carboxyphenyl groups to the central naphthalene and biphenyl cores .
  • Acid-catalyzed cyclodehydration for forming aromatic ethers or ester intermediates, as demonstrated in analogous oxazole derivatives .
  • Final carboxylation using protected precursors (e.g., methyl esters) hydrolyzed under basic conditions . Example Protocol:
StepReagents/ConditionsYieldPurity (HPLC)
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 24h)65%>95%
CyclodehydrationPOCl₃, DMF (0°C → RT, 12h)72%93%
HydrolysisNaOH (aq.), THF (reflux, 6h)89%>98%

Q. How is the compound characterized for structural confirmation?

Use multi-spectral analysis :

  • ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., para-substituted phenyl groups at δ 7.8–8.2 ppm) .
  • FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M-H]⁻ at m/z 789.23) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s potential as a metal-organic framework (MOF) ligand?

  • Density Functional Theory (DFT) : Optimize geometry to assess coordination sites (carboxylate groups) and pore topology .
  • Molecular Dynamics (MD) : Simulate interactions with metal ions (e.g., Zn²⁺, Cu²⁺) to evaluate stability under thermal/mechanical stress . Key Finding : DFT predicts strong chelation with Zn²⁺ (binding energy: -42.7 kcal/mol), suggesting suitability for MOF synthesis .

Q. What strategies address low yields during the final carboxylation step?

Contradictory yield reports (e.g., 50% vs. 89% in similar derivatives) may arise from:

  • Protecting Group Stability : Use tert-butyl esters instead of methyl esters to minimize side reactions .
  • Solvent Optimization : Replace THF with DMF to enhance solubility of hydrophobic intermediates .
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for selective deprotection .

Q. How do conflicting NMR and XRD data on conformational isomerism resolve?

  • Variable-Temperature NMR : Detect dynamic isomerization (e.g., restricted rotation of naphthalene-phenyl bonds) .
  • Single-Crystal XRD : Confirm dominant conformer geometry (e.g., planar vs. twisted aromatic systems) . Case Study : XRD of a derivative revealed a 15° dihedral angle between naphthalene and phenyl rings, reconciling NMR splitting patterns .

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